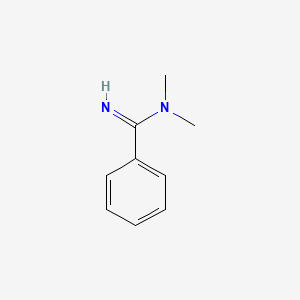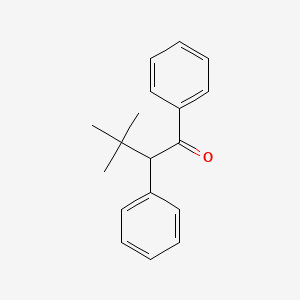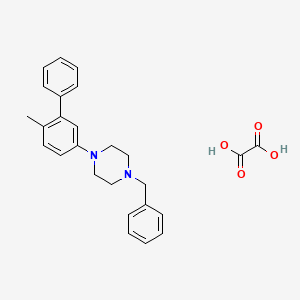![molecular formula C9H12Cl2FN B14715305 2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride CAS No. 15257-74-6](/img/structure/B14715305.png)
2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride is an organic compound with a molecular formula of C9H11Cl2FN. This compound is of interest due to its unique chemical structure, which includes a chloroethylamine group and a fluorophenyl group. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride typically involves the reaction of 3-fluorobenzylamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted ethanamines, while oxidation can produce N-oxides or other oxidized derivatives.
Applications De Recherche Scientifique
2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N,N-dimethylethylamine
- 3-chloro-2-fluorophenyl)methanamine
- 2-(dimethylamino)ethyl chloride
Uniqueness
2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride is unique due to its specific combination of a chloroethylamine group and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
15257-74-6 |
|---|---|
Formule moléculaire |
C9H12Cl2FN |
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11ClFN.ClH/c10-4-5-12-7-8-2-1-3-9(11)6-8;/h1-3,6,12H,4-5,7H2;1H |
Clé InChI |
IVRUCMARZZRCPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CNCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


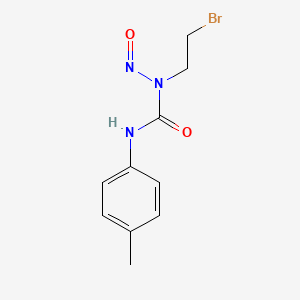

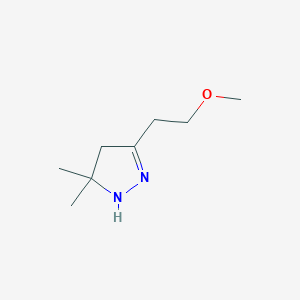
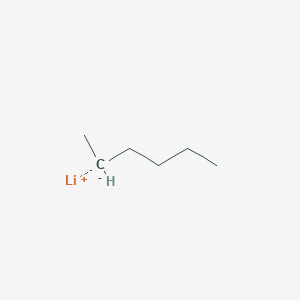

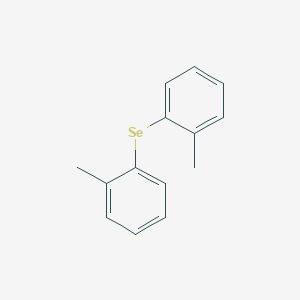
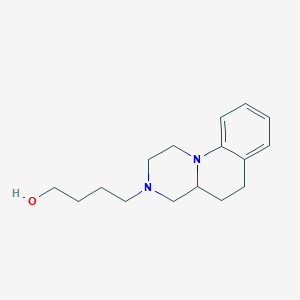
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
